Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-
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Overview
Description
Morpholine, 4,4’-bicyclo[331]nona-2,6-diene-2,6-diylbis- is a complex organic compound that features a unique bicyclic structureThe bicyclo[3.3.1]nonane framework is a common motif in many natural and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves several steps. One common method includes the structural analysis of bicyclo[3.3.1]nona-2,6-dienes, where new C(2)-symmetric chiral diene ligands are designed and synthesized . These chiral ligands readily bind to rhodium (I) and act as effective catalysts for various reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced organic synthesis techniques and catalysts to achieve the desired structure and functionality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the rhodium complexes obtained from the synthesis act as effective catalysts for 1,4-addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the asymmetric hydrogenation of dehydroamino esters using the cationic Rh complex of (S,S)-bicyclonona-2,6-diene .
Scientific Research Applications
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the rhodium complexes formed with this compound act as catalysts in asymmetric hydrogenation reactions, enhancing the enantioselectivity of the products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile: This compound shares a similar bicyclic structure and is studied for its chiroptical properties.
3,7-Disubstituted bicyclo[3.3.1]nona-2,6-dienes: These compounds are used as chiral ligands in various catalytic reactions.
Uniqueness
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- is unique due to its specific structural features and the ability to form highly selective and efficient catalytic complexes. Its applications in asymmetric synthesis and potential therapeutic uses further distinguish it from other similar compounds.
Properties
CAS No. |
89784-07-6 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(6-morpholin-4-yl-2-bicyclo[3.3.1]nona-2,6-dienyl)morpholine |
InChI |
InChI=1S/C17H26N2O2/c1-3-16(18-5-9-20-10-6-18)15-2-4-17(14(1)13-15)19-7-11-21-12-8-19/h3-4,14-15H,1-2,5-13H2 |
InChI Key |
PIWGRPAEGFIMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CCC3CC2CC=C3N4CCOCC4 |
Origin of Product |
United States |
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